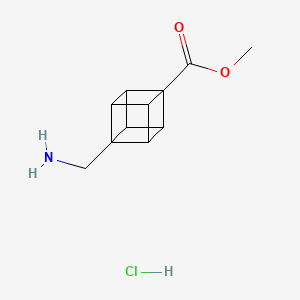

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride

描述

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Functionalization: The cubane core is then functionalized to introduce the aminomethyl and carboxylate groups. This step often involves the use of reagents such as amines and carboxylic acids under controlled conditions.

Methylation: The carboxylate group is methylated using methylating agents like methyl iodide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, as well as the use of industrial-grade reagents and equipment .

化学反应分析

Hydrogenation of Chloroester Intermediate

The synthesis begins with methyl 4-chloromethylcubane-1-carboxylate , which undergoes catalytic hydrogenation to replace the chlorine atom with a methyl group.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Chloroester hydrogenation | Raney nickel catalyst, sodium in methanol, H₂ atmosphere (room temperature) | Methyl 4-methylcubane-1-carboxylate |

Key steps include:

-

Stirring the chloroester with Raney nickel in a sodium-methanol solution under hydrogen until theoretical H₂ uptake is achieved .

-

Workup involves filtration, extraction with ether, and acidification to isolate 4-methylcubane-1-carboxylic acid .

Acid Chloride Formation

The carboxylic acid derivative is converted to its reactive acid chloride for subsequent amidation:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acid chloride synthesis | Thionyl chloride (reflux, 2 hours) | 4-Methylcubane-1-carboxylic acid chloride |

After reflux, excess thionyl chloride is removed under vacuum, and the acid chloride is dissolved in chloroform for further reactions .

Reduction to Primary Amine

The carboxamide is reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄):

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Carboxamide reduction | LiAlH₄ in diethyl ether (overnight Soxhlet extraction) | 4-Methylcubane-1-methylamine |

The amine is isolated as its hydrochloride salt after treatment with dry HCl gas .

Ritter Reaction Modification

An alternative pathway employs a modified Ritter reaction to synthesize N-alkylated derivatives:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation via Ritter reaction | N-Methylacetamide, H₂SO₄, α,α-dialkyl-4-methylcubane-1-methanol | N-Acetyl-α,α-N-4-tetramethylcubane-1-methylamine |

Hydrolysis of the acetylated product under alkaline conditions yields the final amine .

Structural and Mechanistic Considerations

-

Cubane Core Stability : The cubane scaffold’s strain energy may influence reaction rates but does not preclude standard transformations like hydrogenation or amidation .

-

Steric Effects : The cubane structure imposes steric constraints, necessitating prolonged reaction times (e.g., overnight Soxhlet extraction for LiAlH₄ reduction) .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molar Mass : 227.69 g/mol

- Structure : The compound features a cubane framework, which is a unique cage-like structure that contributes to its stability and reactivity.

Chemistry

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Derivatives : It can be modified through various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Oxides |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or derivatives |

| Substitution | Alkyl halides, nucleophiles | Modified cubane derivatives |

Biology

Research indicates that this compound may possess significant biological activities:

- Antimicrobial Properties : Several studies have demonstrated its efficacy against various bacterial strains.

- Anticancer Activity : Preliminary findings suggest potential in inhibiting cancer cell proliferation.

Medicinal Chemistry

The unique cubane structure enhances its potential as a drug candidate:

- Mechanism of Action : The aminomethyl group interacts with biological targets, influencing enzyme activities and cellular processes.

Case Study Example :

A study investigating the anticancer properties of this compound revealed that it inhibited the growth of specific tumor cell lines by inducing apoptosis through mitochondrial pathways.

Material Science

Due to its structural rigidity and stability, this compound is explored for developing new materials with unique properties:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Different spatial arrangement affecting activity |

| Methyl 4-cyanocubane-1-carboxylate | Cyanocubane | Contains a nitrile group influencing reactivity |

| Methyl cubane-1-carboxylate | Cubane | Lacks amino functionality, limiting biological activity |

作用机制

The mechanism of action of Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially affecting enzyme activity and cellular processes. The cubane structure may also play a role in its biological activity by providing a rigid and stable framework .

相似化合物的比较

Similar Compounds

- Methyl 4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

- Methyl 4-(aminomethyl)benzene-1-carboxylate hydrochloride

Uniqueness

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is unique due to its cubane structure, which imparts distinct chemical and physical properties compared to other similar compounds. The rigidity and stability of the cubane core make it an attractive scaffold for drug design and material science .

生物活性

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride is a synthetic compound notable for its unique cubane structure, which contributes to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 227.69 g/mol

- Purity : Typically ≥95%

The cubane framework provides a rigid structure that may enhance the compound's interaction with biological targets compared to other compounds lacking this feature.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the aminomethyl group may facilitate binding to these targets, potentially influencing enzymatic activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For instance, cell line assays have shown significant growth inhibition in cancerous cells treated with this compound .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | Bicyclic | Different spatial arrangement affecting activity |

| Methyl 4-cyanocubane-1-carboxylate | Cyanocubane | Contains a nitrile group, influencing reactivity |

| Methyl cubane-1-carboxylate | Cubane | Lacks amino functionality, limiting biological activity |

The rigidity and stability of the cubane core in this compound are believed to enhance its biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anticancer Study : A study assessing the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

属性

IUPAC Name |

methyl 4-(aminomethyl)cubane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12;/h3-8H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSPFEZFPWFMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943845-86-1 | |

| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid, 4-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943845-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。